3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, an imidazole ring, and a butylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Carbamoyl Intermediate: This step involves the reaction of 4-bromophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Imidazole Ring Formation: The resulting compound undergoes cyclization with an imidazole derivative to form the imidazole ring.
Butylbenzamide Introduction: Finally, the imidazole compound is reacted with butylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- **3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Uniqueness
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is unique due to the presence of the imidazole ring and the butylbenzamide moiety, which are not found in the similar compounds listed above. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c1-2-3-11-24-21(29)16-5-4-6-19(14-16)27-13-12-25-22(27)30-15-20(28)26-18-9-7-17(23)8-10-18/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFLAOWSUEZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.